4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound belongs to a class of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure. The presence of both pyridine and pyrrole rings in its structure suggests potential biological activity, making it a subject of interest in medicinal chemistry.
The synthesis and characterization of 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride can be traced back to various research studies focusing on heterocyclic compounds and their derivatives. The compound has been investigated for its pharmacological properties, particularly in the context of neuroactive substances and potential therapeutic agents.
This compound can be classified as:
The synthesis of 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize various reagents such as:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield.
The molecular structure of 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride can be represented as follows:
The compound features:
Structural data can be obtained from spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the connectivity and arrangement of atoms within the molecule.
4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride can participate in several chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time. Kinetic studies may also be conducted to understand reaction mechanisms better.
The mechanism of action for 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride is hypothesized based on its structural features:
Experimental data from pharmacological studies would provide insights into its efficacy and potency against specific targets.
Relevant data regarding melting point and boiling point would be essential for practical applications but are not specifically detailed in available literature.
4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride has potential applications in:
The synthesis of the bicyclic pyrrolopyridine core relies heavily on transition metal-catalyzed cross-coupling. A chemoselective Suzuki-Miyaura reaction using Pd₂(dba)₃ enables selective C-2 arylation of 2,4-diiodo-7-azaindole intermediates, achieving >70% yield while suppressing undesired diarylation (<5%) [10]. For the tetrahydropyridine component, aza-Diels-Alder reactions catalyzed by lanthanide triflates (e.g., Yb(OTf)₃) efficiently construct substituted tetrahydropyridines. These reactions proceed under mild conditions (0–25°C) with high diastereoselectivity (trans:cis >9:1) [8].
Table 1: Key Strategies for Core Scaffold Assembly
Core Component | Synthetic Method | Catalyst/Reagents | Yield (%) | Selectivity |
---|---|---|---|---|
Pyrrolopyridine (C-2 functionalized) | Suzuki-Miyaura cross-coupling | Pd₂(dba)₃, K₃PO₄ | 68–75% | Monoarylation >90% |
Tetrahydropyridine | Aza-Diels-Alder cyclization | Yb(OTf)₃, MgSO₄ | 63–95% | trans:cis >9:1 |
Coupled product | Buchwald-Hartwig amination | RuPhos Pd G2, RuPhos | 33–68% | N/A |
Multi-component approaches inspired by alkaloid biosynthesis offer streamlined alternatives. Enzymatic studies of 4(3H)-quinazolinone formation reveal non-ribosomal peptide synthase (NRPS)-like mechanisms that generate complex heterocycles from γ-glutamyl-alanyl-anthranilate tripeptides [7]. While not directly applied to the target compound, this suggests potential biomimetic routes to the pyrrolopyridine-tetrahydropyridine linkage.
Dihydrochloride salt formation significantly improves the physicochemical properties of the free base. Critical process parameters include:
Degradation studies of analogous pharmaceuticals reveal that excipient interactions pose major stability risks. Formaldehyde-releasing preservatives (e.g., PEG derivatives) can form N-methyl degradation impurities at the tetrahydropyridine nitrogen, necessitating strict excipient control [9]. Accelerated stability testing (40°C/75% RH) confirms dihydrochloride salts maintain >95% purity when packaged with desiccants.
The C-N bond formation between pyrrolopyridine and tetrahydropyridine subunits employs Buchwald-Hartwig amination. Key catalytic systems include:
Table 2: Catalytic Performance in Key Coupling Steps
Reaction Type | Catalyst System | Substrate | Yield (%) | Major Side Product |
---|---|---|---|---|
Suzuki-Miyaura (C-2 arylation) | Pd₂(dba)₃ / SPhos | 2-Iodo-4-chloropyrrolopyridine | 71% | Diaryl impurity (4%) |
Buchwald-Hartwig (C-4 amination) | RuPhos Pd G2 / RuPhos | 4-Chloro-2-arylpyrrolopyridine | 68% | Reduced species (6%) |
Tandem coupling | Pd(OAc)₂ / XPhos | Halogenated intermediates | <30% | Multiple undesired products |
Attempts at tandem catalytic sequences (e.g., Suzuki/amination in one pot) suffer from ligand incompatibility and yield <30% product. Chemoselectivity challenges arise because palladium oxidative addition favors C-2 over C-4 positions in halogenated pyrrolopyridines, necessitating stepwise reactions [10]. Patent literature discloses specialized palladium catalysts (e.g., PEPPSITM-SIPr) for analogous heterocyclic couplings, though applicability to this specific scaffold remains unverified [4] [10].
Critical impurities require targeted purification strategies:
Table 3: Analytical Methods for Key Quality Attributes
Parameter | Method | Acceptance Criteria | Key Challenge |
---|---|---|---|
Purity | HPLC-UV (USP method) | ≥98.0% | Co-elution of diastereomers |
Salt stoichiometry | Ion chromatography | HCl:API = 2.0 ± 0.1 | Hydrate interference |
Trace metals | ICP-MS | Pd < 10 ppm | Catalyst residues |
Crystal form | XRD/PXRD | Single polymorph | Hydrate/anhydrate transitions |
Advanced characterization employs orthogonal techniques:
Reverse-phase HPLC purification remains essential for separating polar degradation products, though silica gel chromatography is used for intermediates with appropriate mobile phase additives (e.g., 0.1% diethylamine) to suppress tailing [10].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3